1,5-Dichloro-3-iodo-2-nitrobenzene
Overview
Description
1,5-Dichloro-3-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2INO2 and a molecular weight of 317.90 g/mol . This compound is characterized by the presence of two chlorine atoms, one iodine atom, and one nitro group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-3-iodo-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1,5-dichloro-3-iodobenzene using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures . The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-3-iodo-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one of the existing substituents on the benzene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products Formed
Substitution Reactions: Products depend on the nature of the electrophile used.
Reduction Reactions: Reduction of the nitro group results in the formation of 1,5-dichloro-3-iodo-2-aminobenzene.
Scientific Research Applications
1,5-Dichloro-3-iodo-2-nitrobenzene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Dichloro-3-iodo-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, making the compound less reactive in certain conditions . The chlorine and iodine atoms also influence the reactivity and orientation of subsequent reactions on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloro-2-nitrobenzene: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
1,3-Dichloro-2-nitrobenzene: Differently substituted benzene ring, leading to variations in chemical behavior and uses.
1,5-Dichloro-3-bromo-2-nitrobenzene: Bromine atom instead of iodine, affecting the compound’s properties and reactions.
Uniqueness
1,5-Dichloro-3-iodo-2-nitrobenzene is unique due to the presence of both chlorine and iodine atoms along with a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1,5-dichloro-3-iodo-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2INO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUYFGYIBZQIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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